molecular formula C11H15NO2S B1528210 Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1803599-92-9

Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1528210
CAS No.: 1803599-92-9
M. Wt: 225.31 g/mol
InChI Key: LPBNXCSRYAZUGI-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 1803599-92-9) is a high-value chemical reagent with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is characterized by its specific thiazole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure incorporates a cyclopropylmethyl substituent and an ethyl ester functional group, which are key modulators of the molecule's physicochemical properties and binding affinity, making it a versatile building block for constructing more complex molecular architectures. As a research-grade intermediate, it is primarily utilized in exploratory organic synthesis and method development, particularly in the pharmaceutical and agrochemical sectors where thiazole derivatives are extensively investigated . The product is supplied with a guaranteed purity of ≥95% and is intended for Research Use Only, strictly prohibiting any application in diagnostic, therapeutic, or personal use contexts . Researchers can procure this compound on a milligram to multi-gram scale to support their investigative work .

Properties

IUPAC Name

ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-3-14-11(13)10-7(2)12-9(15-10)6-8-4-5-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBNXCSRYAZUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152885
Record name 5-Thiazolecarboxylic acid, 2-(cyclopropylmethyl)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-92-9
Record name 5-Thiazolecarboxylic acid, 2-(cyclopropylmethyl)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803599-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(cyclopropylmethyl)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 1803599-92-9) is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C11H15NO2S
  • Molecular Weight : 227.31 g/mol
  • Structure : The compound features a thiazole ring substituted with ethyl and cyclopropylmethyl groups, which are critical for its biological activity.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phosphodiesterase enzymes, which play a role in cancer progression by regulating cGMP levels .
  • Antioxidant Activity : The thiazole moiety is known for its antioxidant properties, which may help in reducing oxidative stress in cells .
  • Neuroprotective Effects : Similar compounds have demonstrated the ability to protect neuronal cells from apoptosis and oxidative damage, suggesting a potential neuroprotective role for this compound .

Anticancer Potential

Recent research has highlighted the anticancer properties of this compound:

  • Inhibition of Cell Proliferation : In vitro studies indicate that this compound can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at specific phases .
  • Mechanistic Insights : The compound's activity may be linked to the modulation of signaling pathways involved in cell growth and survival, particularly through the inhibition of the SHP2 phosphatase pathway .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Glioma Cells : In one study, this compound was shown to reduce glioma cell viability significantly by activating apoptosis pathways while sparing normal astrocytes from similar effects. This selectivity underscores its potential as a therapeutic agent in oncology .
  • Neuroprotection in Alzheimer's Models : Another investigation into neuroprotective effects revealed that derivatives of thiazole compounds could enhance neuronal survival against toxic agents like Aβ and H₂O₂, indicating that this compound may possess similar protective qualities .

Data Table

Biological ActivityMechanismReference
Anticancer ActivityInduces apoptosis in glioma cells
NeuroprotectionReduces oxidative stress
Enzyme InhibitionInhibits phosphodiesterases

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its potential as an antimicrobial agent against various pathogens. For instance, a study demonstrated that thiazole derivatives showed effective inhibition of bacterial growth, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of thiazole compounds. This compound has been evaluated in preclinical models for its ability to reduce inflammation markers. The results indicated a promising reduction in inflammatory responses, positioning this compound as a candidate for further development in treating inflammatory diseases .

Pesticidal Applications

The compound's unique structure allows it to interact with biological systems effectively, making it a potential candidate for use in agrochemicals. Research has shown that thiazole derivatives can act as fungicides and herbicides. This compound has been tested for its efficacy against specific fungal strains affecting crops, demonstrating significant antifungal activity .

Property Value
Antifungal ActivityEffective against Fusarium spp.
Herbicidal ActivityPotential against broadleaf weeds

Polymer Chemistry

In the field of material science, thiazole derivatives are being explored for their role in polymer chemistry. This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced properties. Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Case Study 1: Antimicrobial Testing

A research team synthesized several thiazole derivatives, including this compound, and evaluated their antimicrobial activity using standard disk diffusion methods. The results revealed that this compound exhibited notable inhibition zones against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Agrochemical Efficacy

In agricultural trials, this compound was applied to crops affected by fungal pathogens. The treated plants showed a significant reduction in disease incidence compared to untreated controls, supporting its use as an effective fungicide.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Cyclopropylmethyl (logP ~2.5 estimated) offers moderate lipophilicity compared to chlorophenyl (logP ~3.8) , balancing membrane permeability and aqueous solubility.
  • Steric Hindrance : Bulky substituents like benzimidazolyl (e.g., ) or cyclopropylmethyl may reduce enzymatic degradation, improving pharmacokinetics.

Stability and Impurity Profiles

  • Degradation Pathways : Ethyl 2-(3-formyl-4-hydroxyphenyl) analogs are prone to oxidation at the formyl group, requiring stabilization . Cyclopropylmethyl’s saturated structure may enhance oxidative stability.
  • Impurities : Febuxostat intermediates (e.g., ) highlight the need for rigorous purification when introducing branched or bulky substituents.

Preparation Methods

Formation of 2-Amino-4-methylthiazole-5-carboxylate Intermediate

A key intermediate in the synthesis is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be prepared by the reaction of thiourea with ethyl 2-chloroacetoacetate in an ethanol-based solvent system with sodium carbonate as a catalyst. This method is notable for its high yield (>98%) and relatively mild reaction conditions.

Stepwise procedure:

Step Description Conditions
1 Prepare ethanol solution (10-35% ethyl acetate), add thiourea and sodium carbonate Sodium carbonate to 2-chloroacetoacetate ratio: 0.01-0.1
2 Warm solution to 40-55°C, add ethyl 2-chloroacetoacetate dropwise over 20-30 min Then heat to 60-70°C and maintain for 5-5.5 hours
3 Remove most solvent by distillation, cool to room temperature, and filter
4 Add filtrate to water, adjust pH to 9-10 with caustic soda, stir for 0.5 h
5 Filter and vacuum dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate Yield >98%, mp 172-173°C

Optimization Details

  • Preferred ethyl acetate concentration: 20-25% in ethanol.
  • Sodium carbonate catalyst amount: 1.5 g per 200 mL solvent.
  • Optimal dropping temperature for ethyl 2-chloroacetoacetate: 43-45°C.
  • Post-addition holding temperature: 64-66°C for 5 hours.

Advantages of this method:

  • Shorter reaction time compared to traditional reflux methods.
  • Lower reaction temperature reduces energy consumption.
  • High purity and yield of product.
  • Avoids backflow and long reflux times common in earlier methods.

Representative Experimental Data

Embodiment Ethyl Acetate % Sodium Carbonate (g) Drip Temp (°C) Hold Temp (°C) Hold Time (h) Yield (%) Melting Point (°C)
1 25 1.5 45 65 5 98.39 172-173
2 20 0.5 45 70 5 98.12 172-173
3 10 0.5 45 65 5 97.85 172-173

Introduction of the Cyclopropylmethyl Group and Final Esterification

While the above method prepares the amino-substituted thiazole carboxylate, the incorporation of the cyclopropylmethyl substituent at the 2-position typically requires further functional group transformations.

  • The cyclopropylmethyl group can be introduced via alkylation of the 2-position amino group or via substitution reactions on a suitable thiazole intermediate.
  • Esterification is achieved by maintaining or converting the carboxylic acid functionality to the ethyl ester, often under acidic or basic catalysis.

Industrial methods may optimize these steps through:

  • Use of continuous flow synthesis for improved scalability.
  • Employment of green chemistry principles to reduce environmental impact.
  • Catalytic systems to enhance selectivity and yield.

Industrial and Research Considerations

  • The Gewald reaction remains a cornerstone for thiazole ring synthesis but requires careful control of conditions to avoid side reactions.
  • The use of sodium carbonate as a mild base catalyst in mixed solvent systems improves reaction efficiency and reduces energy costs.
  • The reaction conditions reported (moderate temperatures, short reaction times) are suitable for scale-up.
  • Purification typically involves solvent removal, filtration, pH adjustment, and vacuum drying to achieve high purity.

Summary Table of Preparation Methods

Method Aspect Description Reference
Thiazole ring formation Gewald reaction or condensation of ketone, nitrile, and sulfur
Amino-thiazole intermediate Reaction of thiourea with ethyl 2-chloroacetoacetate in ethanol/ethyl acetate with Na2CO3 catalyst
Reaction conditions 40-70°C, 5 h, pH adjustment to 9-10 post-reaction
Yield and purity >98% yield, mp 172-173°C
Cyclopropylmethyl introduction Alkylation or substitution on thiazole intermediate Inferred
Industrial optimization Continuous flow, green chemistry, catalyst use

Q & A

Q. Yield Optimization Strategies :

  • Use continuous flow reactors for precise temperature control and reduced side reactions .
  • Employ coupling agents like EDC·HCl and HOBt to enhance amide bond formation efficiency .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.

Q. Table 1: Representative Synthetic Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1EtOH, 80°C, 12h65–7092%
2DCM, EDC·HCl, 0°C→RT85–9098%

Basic: Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The cyclopropylmethyl group shows characteristic upfield shifts (δ 0.5–1.5 ppm for CH₂) .
    • 2D NMR (HSQC, HMBC) : Confirm thiazole ring connectivity and ester group positioning.
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for structure refinement. Collect data on a Bruker APEX-II CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures via direct methods and refine anisotropically .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and disorder .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space groupP21/c
Unit cell dimensionsa=12.700 Å, b=19.427 Å, c=13.203 Å
R-factor0.055
Resolution (Å)0.84

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

Purity Validation :

  • Use HPLC-MS (ESI+) to confirm >98% purity. Detect trace impurities like hydrolyzed carboxylic acid derivatives .

Assay Standardization :

  • Replicate assays under controlled conditions (e.g., glucose uptake assays in STZ-induced diabetic rat models at 25 mg/kg dosage) .

Structural Analog Comparison :

  • Compare activity with analogs (e.g., benzyl vs. cyclopropylmethyl substituents). Substituent polarity and steric effects significantly modulate target binding .

Q. Table 3: Biological Activity Comparison

Compound ModificationIC₅₀ (μM)Target (e.g., Insulin Receptor)
Cyclopropylmethyl substituent12.3 ± 1.285% inhibition
Benzyl substituent28.7 ± 2.145% inhibition

Advanced: What computational methods predict the reactivity and metabolic stability of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., thiazole C2 for nucleophilic substitution) .
  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to targets like GLP-1 receptors. Cyclopropylmethyl enhances hydrophobic interactions vs. polar groups .
  • ADMET Prediction :
    • SwissADME: Predict moderate metabolic stability (CYP3A4 t₁/₂ = 2.3 h) and blood-brain barrier penetration (LogBB = -0.7) .

Advanced: How to design structure-activity relationship (SAR) studies to identify pharmacophores?

Methodological Answer:

Variable Substituent Library :

  • Synthesize analogs with modified cyclopropylmethyl groups (e.g., fluorinated, elongated chains).

Bioactivity Profiling :

  • Test analogs in dose-response assays (e.g., glucose-lowering in diabetic models). Key SAR findings:
  • Cyclopropane Ring : Essential for potency; ring opening reduces activity by 70% .
  • Ester Group : Hydrolysis to carboxylic acid abolishes receptor binding, suggesting esterase sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate

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